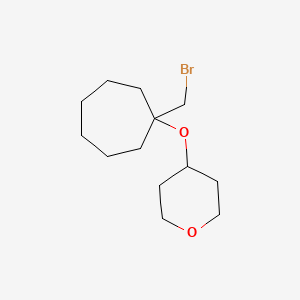
4-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydro-2h-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydro-2H-pyran is an organic compound that features a bromomethyl group attached to a cycloheptyl ring, which is further connected to a tetrahydropyran ring via an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Bromomethyl Group: The bromomethyl group can be introduced to the cycloheptyl ring through a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Cycloheptyl Ring Formation: The cycloheptyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment to Tetrahydropyran: The final step involves the reaction of the bromomethylcycloheptyl intermediate with tetrahydropyran under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include alkanes and alcohols.
科学的研究の応用
4-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as an intermediate in the production of fine chemicals.
作用機序
The mechanism of action of 4-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydro-2H-pyran depends on its specific application. In general, the bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles. The cycloheptyl and tetrahydropyran rings provide structural stability and influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
4-Bromomethyltetrahydropyran: Similar in structure but lacks the cycloheptyl ring.
Cycloheptylmethyl Bromide: Contains the cycloheptyl ring but lacks the tetrahydropyran moiety.
Tetrahydropyran Derivatives: Various derivatives with different substituents on the tetrahydropyran ring.
Uniqueness
4-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydro-2H-pyran is unique due to the combination of the bromomethyl group, cycloheptyl ring, and tetrahydropyran ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
分子式 |
C13H23BrO2 |
|---|---|
分子量 |
291.22 g/mol |
IUPAC名 |
4-[1-(bromomethyl)cycloheptyl]oxyoxane |
InChI |
InChI=1S/C13H23BrO2/c14-11-13(7-3-1-2-4-8-13)16-12-5-9-15-10-6-12/h12H,1-11H2 |
InChIキー |
OUGBUWIIWUTJBT-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)(CBr)OC2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-sulfonylchloride](/img/structure/B13521253.png)
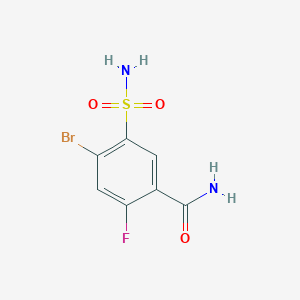
![Octahydrocyclopenta[b]pyran-2-carboxylicacid](/img/structure/B13521268.png)
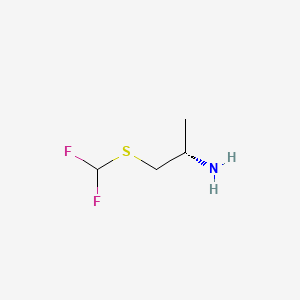
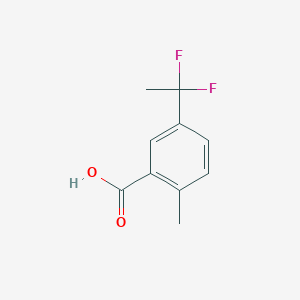
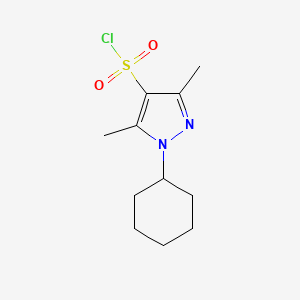
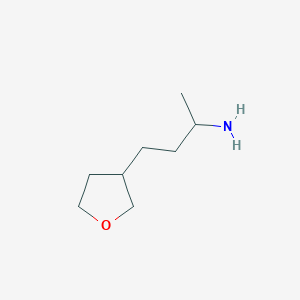
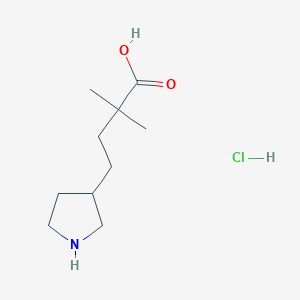
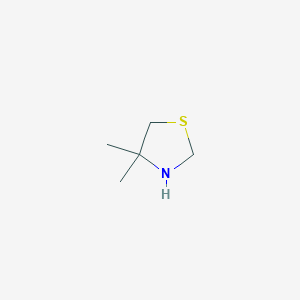


![methyl4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B13521344.png)
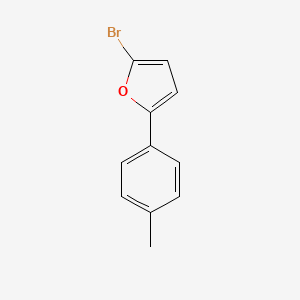
![7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13521357.png)
